molecular formula C15H19BrN4O B7147698 N-(5-bromopyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide

N-(5-bromopyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide

Cat. No.: B7147698
M. Wt: 351.24 g/mol
InChI Key: BWAAEYBOCQIPMN-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridine ring and a pyrazole carboxamide moiety

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O/c1-10(2)19(14-6-5-12(16)9-17-14)15(21)13-7-8-18-20(13)11(3)4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAAEYBOCQIPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N(C2=NC=C(C=C2)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide typically involves multiple steps:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

  • Formation of Pyrazole: : The brominated pyridine is then reacted with a suitable hydrazine derivative to form the pyrazole ring. This step often involves cyclization under acidic or basic conditions.

  • Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyrazole derivative with an isocyanate or by amidation using a carboxylic acid derivative and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(5-bromopyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may target the carboxamide group or the bromine atom.

  • Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromopyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its brominated pyridine ring and pyrazole moiety make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the bromine atom and the pyrazole ring can impart biological activity, making it a candidate for drug development. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(5-bromopyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide: Lacks the bromine atom, which may reduce its reactivity and biological activity.

    N-(5-chloropyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties due to differences in electronegativity and size.

    N-(5-fluoropyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide: The fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets.

Uniqueness

N-(5-bromopyridin-2-yl)-N,2-di(propan-2-yl)pyrazole-3-carboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The combination of the brominated pyridine ring and the pyrazole carboxamide moiety provides a versatile scaffold for further functionalization and application in various fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

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